

# Health Risks Associated with Fumonisin B4 Exposure: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Fumonisin B4** (FB4) is a mycotoxin produced by several species of Fusarium and Aspergillus fungi, commonly found as a contaminant in maize and other agricultural commodities. While its congener, Fumonisin B1 (FB1), has been extensively studied, data on the specific health risks of FB4 are limited. This guide provides a comprehensive overview of the known and potential health risks associated with FB4 exposure, drawing on available data for FB4 and inferences from the well-characterized toxicology of other fumonisins. The primary mechanism of action for fumonisins is the inhibition of ceramide synthase, a critical enzyme in sphingolipid metabolism. This disruption leads to a cascade of downstream effects, including oxidative stress, apoptosis, and potential carcinogenicity. This document summarizes quantitative toxicological data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved in fumonisin toxicity.

### Introduction to Fumonisin B4

**Fumonisin B4** is a member of the fumonisin B series of mycotoxins. Structurally, it is similar to Fumonisin B2 and B3 but lacks a hydroxyl group at the C-10 position.[1] While typically found in lower concentrations than FB1 and FB2, its presence in food and feed remains a public health concern due to the shared mechanism of toxicity with other fumonisins.[2]



# **Toxicological Data**

Quantitative toxicological data for **Fumonisin B4** are scarce. Most available data pertains to Fumonisin B1, the most prevalent and studied fumonisin. The toxicological profiles of fumonisin B2 and B3 are very similar to that of FB1.[3] Where available, specific data for FB4 is presented. In its absence, data for other fumonisins are provided for comparative purposes, with the clear caveat that direct extrapolation should be done with caution.

Table 1: In Vitro Cytotoxicity Data

Mycotoxin	Cell Line/Organism	Endpoint	Value	Citation
Fumonisin B1	Rat Hepatocytes	IC50	0.1 μΜ	[4]
Fumonisin B1	Pig Kidney (LLC- PK1)	IC50	35 μΜ	[4]
Fumonisin B1	Human Gastric Epithelial (GES- 1)	IC50	~22 μM (approx.)	[5]
Fumonisin B2	Human Gastric Epithelial (GES- 1)	IC50	~25 μM (approx.)	[5]
Fumonisin B3	Human Gastric Epithelial (GES- 1)	IC50	>40 μM	[5]
Fumonisin B4	Saccharomyces cerevisiae	IC50	24-26 μΜ	[6]
Fumonisin B1, B2, B3	Saccharomyces cerevisiae	IC50	24-26 μΜ	[6]

Table 2: In Vivo Toxicity Data (Animal Models)



Mycotoxin	Species	Route	Endpoint	Value	Citation
Fumonisin B1	Rat	Oral (gavage, 14 days)	NOAEL (renal toxicity)	0.2 mg/kg bw/day	[7][8]
Fumonisin B1	Mouse	Oral (gavage, 14 days)	NOAEL	< 1 mg/kg bw/day	[9]
Fumonisin B1	Pig	Oral	LOAEL (lung lesions)	5 mg/kg feed	[10]
Fumonisin B4	Zebrafish Embryo	Immersion (24h)	Mortality	No mortality at 200 μM	[8]

Note: The zebrafish embryo mortality data for FB4 suggests lower acute toxicity in this model compared to some of its acylated derivatives, but it is not a direct measure of mammalian toxicity.

# Mechanism of Action: Disruption of Sphingolipid Metabolism

The primary molecular mechanism of **Fumonisin B4** and other fumonisins is the competitive inhibition of the enzyme ceramide synthase (sphingosine N-acyltransferase).[11] This enzyme is crucial for the de novo synthesis and recycling of sphingolipids.

Key consequences of ceramide synthase inhibition include:

- Accumulation of Sphingoid Bases: Inhibition of ceramide synthase leads to the accumulation of its substrates, primarily sphinganine and sphingosine.[11]
- Depletion of Complex Sphingolipids: The production of ceramide and downstream complex sphingolipids, such as sphingomyelin and glycosphingolipids, is decreased.
- Altered Cell Signaling: Both the accumulation of sphingoid bases and the depletion of complex sphingolipids disrupt numerous cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.





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Disruption of Sphingolipid Metabolism by Fumonisin B4.

#### **Downstream Cellular Effects**

The disruption of sphingolipid metabolism by **Fumonisin B4** triggers a cascade of downstream events, leading to cellular dysfunction and toxicity. The two most prominent consequences are oxidative stress and apoptosis.

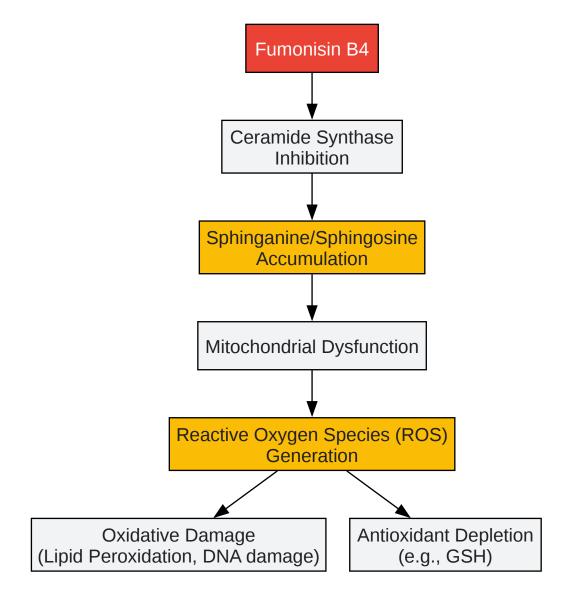
#### **Oxidative Stress**

Fumonisin exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to an imbalance in the cellular redox state.[12][13] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Key events in fumonisin-induced oxidative stress include:

- Increased production of superoxide anion and hydrogen peroxide.
- Depletion of cellular antioxidants, such as glutathione (GSH).
- · Lipid peroxidation, leading to membrane damage.





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Fumonisin B4-Induced Oxidative Stress Pathway.

### **Apoptosis (Programmed Cell Death)**

Fumonisins are potent inducers of apoptosis in various cell types.[14] The apoptotic cascade is initiated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in fumonisin-induced apoptosis include:

 Activation of Protein Kinase C (PKC): This can lead to the activation of downstream signaling cascades like the JNK pathway.[15][16]

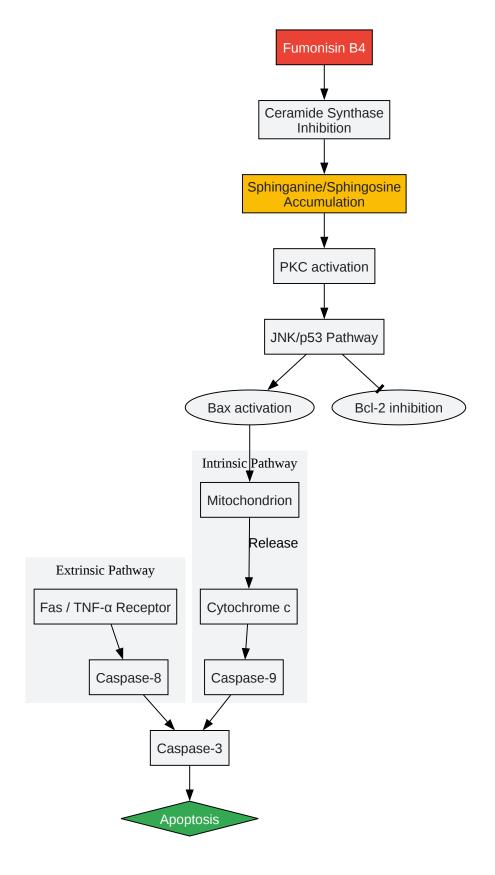
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- Involvement of the p53 Pathway: Increased intracellular calcium and oxidative stress can lead to the phosphorylation of JNK, which in turn activates the p53 apoptosis signaling pathway.[15]
- Modulation of Bcl-2 Family Proteins: Fumonisins can alter the balance between proapoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization.
- Caspase Activation: Both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) are activated, leading to the cleavage of cellular substrates and the execution of apoptosis.[14][15]
- Involvement of the TNF- $\alpha$  Pathway: Fumonisin B1 has been shown to induce apoptosis by activating the TNF- $\alpha$  signaling pathway.[14][16]





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Fumonisin-Induced Apoptosis Signaling Pathways.



#### **Health Risks**

Based on the toxicological data, primarily from FB1, and the shared mechanism of action, exposure to **Fumonisin B4** is presumed to pose the following health risks:

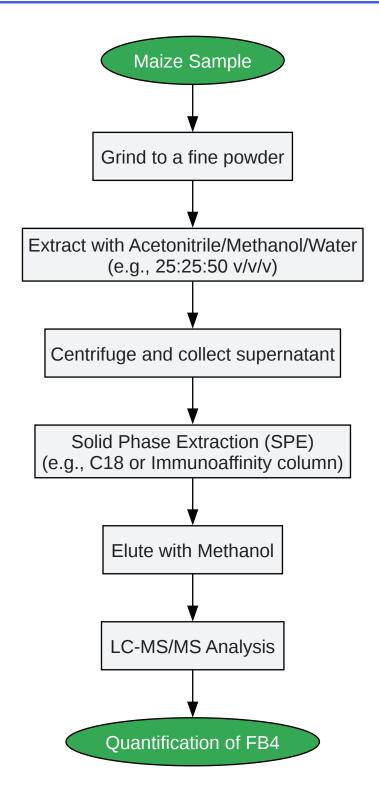
- Hepatotoxicity: Liver damage is a common finding in animals exposed to fumonisins. Effects range from elevated liver enzymes to hepatocellular necrosis and apoptosis.[6]
- Nephrotoxicity: The kidneys are another primary target for fumonisin toxicity, with effects including apoptosis of renal tubule cells.
- Neurotoxicity: While less characterized for FB4, FB1 is known to cause neurotoxic effects in certain animal species.[17]
- Carcinogenicity: Fumonisin B1 is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). The carcinogenic potential is linked to chronic cell death and regenerative proliferation in the liver and kidneys. Given the similar mechanism of action, FB4 should be considered to have potential carcinogenic risk.

# **Experimental Protocols**

## **Fumonisin B4 Extraction and Quantification from Maize**

This protocol provides a general workflow for the extraction and analysis of fumonisins from maize using liquid chromatography-tandem mass spectrometry (LC-MS/MS).





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Workflow for Fumonisin B4 Extraction and Analysis.

**Detailed Methodology:** 



- Sample Preparation: Grind a representative sample of maize to a fine powder (e.g., to pass a 1 mm sieve).
- Extraction:
  - Weigh 20 g of the ground sample into a blender jar.
  - Add 50 mL of extraction solvent (acetonitrile/methanol/water, 25:25:50, v/v/v).[11][18]
  - Homogenize at high speed for 2 minutes.
  - Centrifuge the extract at >3000 x g for 10 minutes.
- Solid Phase Extraction (SPE) Cleanup (Immunoaffinity Column):
  - Dilute the supernatant with phosphate-buffered saline (PBS).
  - Pass the diluted extract through an immunoaffinity column specific for fumonisins at a slow, steady flow rate.
  - Wash the column with PBS to remove unbound matrix components.
  - Elute the fumonisins from the column with methanol.
- LC-MS/MS Analysis:
  - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.
  - Inject an aliquot into an LC-MS/MS system.
  - Chromatographic Conditions (Example):
    - Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 μm).
    - Mobile Phase A: Water with 0.1% formic acid.
    - Mobile Phase B: Acetonitrile with 0.1% formic acid.



- Gradient elution program.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry Conditions (Example):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for FB4.

## In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

#### Detailed Methodology:

- · Cell Seeding:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
  - Incubate for 24 hours to allow for cell attachment.[19]
- Treatment:
  - Prepare a stock solution of Fumonisin B4 in a suitable solvent (e.g., DMSO or sterile water).
  - Prepare serial dilutions of FB4 in cell culture medium.
  - Remove the old medium from the cells and add the medium containing different concentrations of FB4. Include a vehicle control (medium with solvent) and a negative control (medium only).
  - Incubate for 24, 48, or 72 hours.
- MTT Addition:



- Prepare a 5 mg/mL solution of MTT in sterile PBS.[1]
- Add 10 μL of the MTT solution to each well.
- Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization:
  - Add 100 μL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[20][21]
  - Mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement:
  - Read the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the vehicle control.

## **Apoptosis Assessment (Caspase-3 Activity Assay)**

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

#### **Detailed Methodology:**

- · Cell Culture and Treatment:
  - Culture cells and treat with Fumonisin B4 as described for the MTT assay.
- Cell Lysis:
  - After treatment, collect the cells and wash with ice-cold PBS.
  - Lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.[22][23]
  - Incubate on ice and then centrifuge to pellet cell debris.
- Caspase-3 Activity Measurement:



- Add the cell lysate to a 96-well plate.
- Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) and reaction buffer.[22]
- Incubate at 37°C for 1-2 hours.
- Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a plate reader.
- The signal is proportional to the caspase-3 activity in the sample.

## **Conclusion and Future Perspectives**

**Fumonisin B4**, while less studied than its analogue FB1, poses a potential health risk due to its shared mechanism of action as a ceramide synthase inhibitor. The disruption of sphingolipid metabolism is a key initiating event that leads to downstream cellular toxicities, including oxidative stress and apoptosis. The lack of comprehensive quantitative toxicological data for FB4 highlights a critical knowledge gap. Further research is imperative to establish specific NOAELs and LOAELs for FB4 to enable accurate risk assessments. The development and validation of sensitive analytical methods are also crucial for monitoring its occurrence in food and feed. For drug development professionals, understanding the intricate signaling pathways disrupted by fumonisins may offer insights into novel therapeutic targets for diseases characterized by aberrant sphingolipid metabolism.

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